molecular formula C21H16N2O2S B11039982 N-phenyl-3-(phenylsulfonyl)quinolin-4-amine

N-phenyl-3-(phenylsulfonyl)quinolin-4-amine

Cat. No.: B11039982
M. Wt: 360.4 g/mol
InChI Key: JOVJXFUURAKOQK-UHFFFAOYSA-N
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Description

N-phenyl-3-(phenylsulfonyl)quinolin-4-amine is a heterocyclic organic compound that belongs to the quinoline family This compound is characterized by the presence of a quinoline core substituted with a phenyl group at the nitrogen atom and a phenylsulfonyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-3-(phenylsulfonyl)quinolin-4-amine typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized using classical methods such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation reactions. This involves the reaction of the quinoline derivative with phenylsulfonyl chloride in the presence of a base such as pyridine or triethylamine.

    N-Phenyl Substitution: The final step involves the substitution of the nitrogen atom with a phenyl group. This can be achieved through nucleophilic aromatic substitution reactions using phenyl halides.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common industrial methods include:

    Batch Processing: Involves the stepwise addition of reagents and careful control of reaction parameters.

    Continuous Flow Processing: Utilizes continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-3-(phenylsulfonyl)quinolin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfide group.

    Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the quinoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like phenyl halides and bases such as sodium hydride are employed.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfinyl or sulfide derivatives.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

N-phenyl-3-(phenylsulfonyl)quinolin-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biological probe and in the study of enzyme interactions.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of central nervous system disorders.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-phenyl-3-(phenylsulfonyl)quinolin-4-amine involves its interaction with specific molecular targets. The compound is known to act as an antagonist of serotonin 5-HT6 receptors, which are implicated in various central nervous system disorders . The binding of the compound to these receptors inhibits their activity, leading to potential therapeutic effects.

Comparison with Similar Compounds

N-phenyl-3-(phenylsulfonyl)quinolin-4-amine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H16N2O2S

Molecular Weight

360.4 g/mol

IUPAC Name

3-(benzenesulfonyl)-N-phenylquinolin-4-amine

InChI

InChI=1S/C21H16N2O2S/c24-26(25,17-11-5-2-6-12-17)20-15-22-19-14-8-7-13-18(19)21(20)23-16-9-3-1-4-10-16/h1-15H,(H,22,23)

InChI Key

JOVJXFUURAKOQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=NC3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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